2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride
Description
2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S.ClH/c1-13-2-6-16(7-3-13)22(20,21)19-11-9-15-5-4-14(8-10-18)12-17(15)19;/h2-7,9,11-12H,8,10,18H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDKMOPGYLNYLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Sulfonylation: The indole core is then sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Amination: The sulfonylated indole is then reacted with ethylene diamine to introduce the ethan-1-amine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(4-(Methylsulfonyl)benzyl)-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride
- (S)-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride
Uniqueness
2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride is unique due to its specific indole core structure and the presence of the 4-methylbenzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride, identified by its CAS number 1707367-92-7, is an indole derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique molecular structure that may confer various pharmacological properties. This article reviews the existing literature on its biological activity, including antibacterial, anticancer, and other relevant effects.
The compound has the following chemical properties:
- Molecular Formula : C₁₇H₁₉ClN₂O₂S
- Molecular Weight : 350.9 g/mol
- Structure : The compound features an indole ring substituted with a methylbenzenesulfonyl group, which is critical for its biological interactions.
Antibacterial Activity
Recent studies have explored the antibacterial properties of related indole derivatives, which may provide insights into the potential efficacy of this compound.
Minimum Inhibitory Concentration (MIC) Studies
A review highlighted that certain indole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
- Compounds similar to the target compound showed MIC values ranging from 20 to 40 µM against Staphylococcus aureus and higher values against Escherichia coli .
Table 1 summarizes the MIC values of various related compounds:
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Indole Derivative A | S. aureus | 20–40 |
| Indole Derivative B | E. coli | 40–70 |
| 2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine HCl | TBD | TBD |
Anticancer Activity
Indole derivatives are also known for their anticancer properties. Studies have indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies
- Indole Derivative C demonstrated cytotoxic effects on various cancer cell lines with IC50 values in the low micromolar range.
- Indole Derivative D exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window.
The biological activity of this compound may involve:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific kinases involved in cell proliferation.
- Interference with DNA Repair Mechanisms : Some indoles disrupt DNA repair pathways, leading to increased apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
